Phenol-13C6

Catalog No.
S1526141
CAS No.
89059-34-7
M.F
C6H6O
M. Wt
100.067 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol-13C6

CAS Number

89059-34-7

Product Name

Phenol-13C6

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienol

Molecular Formula

C6H6O

Molecular Weight

100.067 g/mol

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

ISWSIDIOOBJBQZ-IDEBNGHGSA-N

SMILES

C1=CC=C(C=C1)O

Synonyms

Benzenol-13C6; Hydrozybenzene-13C6; NSC 36808-13C6;

Canonical SMILES

C1=CC=C(C=C1)O

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O

The exact mass of the compound Phenol-13C6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenol-13C6 (CAS 89059-34-7) is a fully carbon-13 labeled isotopologue of phenol, engineered primarily as a premium internal standard for isotope-dilution mass spectrometry (IDMS) and as a highly defined precursor for synthesizing complex 13C-labeled active pharmaceutical ingredients (APIs) and environmental standards . Featuring a +6 Da mass shift and >99 atom % 13C isotopic purity, this compound is a critical procurement choice for laboratories and chemical manufacturers that require absolute quantification in complex matrices, where matrix effects and isotopic interferences compromise standard analytical workflows [1].

Substituting Phenol-13C6 with cheaper deuterated analogs (e.g., Phenol-d5) or lower-mass isotopologues introduces critical vulnerabilities in quantitative workflows [1]. Deuterated phenols are susceptible to chromatographic isotope effects—eluting slightly earlier than native phenol in reversed-phase liquid chromatography—which causes the standard and analyte to experience different matrix ionization suppression[2]. Furthermore, aromatic deuteriums can undergo H/D exchange under acidic or basic sample preparation conditions, degrading isotopic purity. Phenol-13C6 circumvents these failures by providing a stable carbon-skeleton label that guarantees perfect co-elution and absolute chemical stability during aggressive extraction protocols [1].

Elimination of Chromatographic Isotope Effects in LC-MS/MS

In reversed-phase LC-MS/MS, deuterated internal standards frequently exhibit an observable retention time shift due to the reduced lipophilicity of C-D bonds compared to C-H bonds [1]. Phenol-d5 typically elutes earlier than native phenol, exposing the analyte and standard to different matrix components at the ionization source. In contrast, Phenol-13C6 demonstrates a retention time shift of 0.00 minutes relative to unlabeled phenol, ensuring perfect co-elution [2]. This allows for exact cancellation of matrix ionization suppression or enhancement.

Evidence DimensionChromatographic retention time shift (ΔRT) vs. native phenol
Target Compound DataPhenol-13C6: ΔRT = 0.00 min (perfect co-elution)
Comparator Or BaselinePhenol-d5: Measurable early elution (ΔRT < 0.00 min)
Quantified DifferenceComplete elimination of the deuterium-induced retention time shift
ConditionsReversed-phase LC-MS/MS in complex biological or environmental matrices

Perfect co-elution is mandatory for accurate absolute quantification in highly variable matrices, preventing bias caused by transient ion suppression.

Absolute Label Stability Against H/D Exchange During Extraction

Environmental and clinical sample preparations often require aggressive acidic or basic hydrolysis to cleave conjugated phenols (e.g., glucuronides or sulfates) [1]. Under these conditions, the aromatic deuteriums in Phenol-d5 can undergo electrophilic H/D exchange with the aqueous matrix, leading to a loss of the +5 Da mass shift and inaccurate quantification. Phenol-13C6, utilizing a fully labeled carbon skeleton, is completely immune to isotopic exchange regardless of pH, retaining >99 atom % isotopic purity throughout harsh extraction protocols [2].

Evidence DimensionIsotopic label retention after acid/base hydrolysis
Target Compound DataPhenol-13C6: 100% label retention (no isotopic scrambling)
Comparator Or BaselinePhenol-d5: Susceptible to partial H/D exchange and loss of isotopic purity
Quantified DifferenceAbsolute prevention of label loss under extreme pH
ConditionsAcidic/basic hydrolysis and prolonged storage in aqueous matrices

Ensures reliable quantification and extended shelf-life of prepared standards, eliminating the need to continuously verify isotopic purity after extraction.

Complete Clearance of Natural Isotopic Envelopes

For trace-level quantification, the internal standard must have a mass shift large enough to avoid interference from the natural isotopic envelope of the highly concentrated native analyte [1]. Unlabeled phenol has a nominal mass of 94 Da. Using a single-labeled Phenol-13C1 (+1 Da) results in severe signal overlap with the native M+1 peak. Phenol-13C6 provides a robust +6 Da mass shift (m/z 100), placing its primary MS/MS transitions well outside the natural isotopic background of the native compound, yielding a near-zero background signal .

Evidence DimensionMass shift (Δm) and isotopic cross-talk
Target Compound DataPhenol-13C6: +6 Da (m/z 100), negligible cross-talk
Comparator Or BaselinePhenol-13C1: +1 Da (m/z 95), severe cross-talk with native M+1
Quantified Difference+5 Da additional mass clearance
ConditionsElectrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS/MS

A +6 Da shift provides the clean baseline required for ultra-trace (ng/L) environmental and clinical detection limits.

High-Fidelity Precursor for 13C-Labeled Reference Materials

Phenol is a foundational building block for numerous industrial chemicals. When synthesizing complex certified reference materials (CRMs) such as Bisphenol A-13C12 or 4-nonylphenol-13C6, the isotopic purity of the final product is strictly limited by the precursor [1]. Phenol-13C6 provides a guaranteed >99 atom % 13C fully aromatic ring, enabling the high-yield synthesis of these downstream standards without the isotopic dilution or scrambling risks associated with attempting to label complex molecules late in the synthetic pathway [2].

Evidence DimensionDownstream CRM isotopic purity
Target Compound DataPhenol-13C6: Yields >99 atom % 13C in target aromatic rings
Comparator Or BaselineLate-stage labeling of unlabeled precursors: Lower isotopic purity and complex purification
Quantified DifferenceEnables direct synthesis of fully labeled aromatic CRMs
ConditionsIndustrial synthesis of isotope-labeled environmental and pharmaceutical standards

Chemical manufacturers must procure Phenol-13C6 to reliably produce secondary high-value 13C-labeled standards for the global analytical market.

Clinical Toxicology and Occupational Biomonitoring

Phenol-13C6 is used as the ultimate internal standard for quantifying urinary phenol and phenolic metabolites in occupational exposure biomonitoring [1]. Its perfect co-elution ensures exact matrix effect cancellation, which is critical when analyzing highly variable human urine samples where deuterated standards would fail to correct for transient ion suppression.

Environmental Trace Analysis and Water Quality Testing

Procured by environmental testing laboratories for the ultra-trace quantification of phenolic pollutants in wastewater and drinking water[2]. The compound avoids the H/D exchange issues of deuterated standards during the aggressive sample extractions required by regulatory methodologies, ensuring the +6 Da mass shift remains intact.

Synthesis of Isotope-Labeled Certified Reference Materials (CRMs)

Utilized as a primary chemical precursor by specialty chemical manufacturers to synthesize complex 13C-labeled reference materials, such as Bisphenol A-13C12, alkylphenols, and phenolic APIs [3]. The fully labeled carbon skeleton guarantees the isotopic purity of the final commercial product without the need for complex late-stage labeling.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

100.06199382 g/mol

Monoisotopic Mass

100.06199382 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Wikipedia

Phenol-13C6

Dates

Last modified: 08-15-2023

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